Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-
Description
Chemical Structure and Properties
The compound Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl- (CAS: 835613-73-5) is a bicyclic system comprising a fused furan and oxepin ring. Key structural features include:
- A furo[3,2-c]oxepin-4(2H)-one core, where the oxepin ring is partially hydrogenated (3,6,7,8-tetrahydro).
- Substituents: 6-ethyl and 2,2-diphenyl groups, which confer steric bulk and influence electronic properties.
- InChIKey: AEBZVPOTPVKPDN-UHFFFAOYSA-N .
This compound is listed with a single supplier, highlighting its niche synthetic or pharmacological interest .
Properties
CAS No. |
835613-73-5 |
|---|---|
Molecular Formula |
C22H22O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
6-ethyl-2,2-diphenyl-3,6,7,8-tetrahydrofuro[3,2-c]oxepin-4-one |
InChI |
InChI=1S/C22H22O3/c1-2-18-13-14-20-19(21(23)24-18)15-22(25-20,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3 |
InChI Key |
AEBZVPOTPVKPDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(CC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through a cyclization reaction of a suitable precursor.
Oxepin Ring Formation: The oxepin ring is then formed by an intramolecular cyclization reaction, often facilitated by a Lewis acid catalyst.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure scalability and economic viability.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using phenylboronic acids and ethyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.
Scientific Research Applications
Chemistry
In chemistry, Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl- is explored for its potential therapeutic applications. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Furo-Fused Systems
Furo[3,2-c]chromen-2-one Derivatives
These compounds share a fused furan and chromenone system. Key examples include:
- 8-Chloro-furo[3,2-c]chromen-2-one (5b) : Synthesized via microwave (MW)-assisted aromatization of 2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-one derivatives under acidic conditions (63% yield after 3 hours at 100°C) .
- 2-Methylene-2,3-dihydrofuro[3,2-c]chromen-2-ones (4a–d) : Resist aromatization due to disubstitution at C-3, stabilizing the dihydrofuran ring .
Comparison with Target Compound :
- Core Differences: Chromenone (benzopyrone) vs. oxepin (7-membered oxygenated ring).
- Substituent Effects: The target’s diphenyl groups enhance steric hindrance compared to chloro or methyl substituents in chromenone derivatives.
- Reactivity: Chromenone derivatives undergo selective C–C coupling with propargyl alcohols, while the target’s reactivity remains unexplored .
Pyrrolo[3,2-c]pyrimidin-4(3H)-one Derivatives
Synthesized via cyclization of hydroxylamino-furo[3,2-d]pyrimidines with POCl3, forming imidazo- or pyrimido-fused systems (e.g., compound 8) .
Comparison with Target Compound :
- Heterocycle Diversity: Pyrimidinone vs. oxepinone core.
- Synthetic Pathways : Both utilize cyclization, but the target’s synthesis likely involves different substituent introduction strategies.
Key Research Findings
Steric and Electronic Effects: The diphenyl groups in the target may hinder reactivity in coupling reactions, contrasting with chloro-substituted chromenones that participate in selective syntheses .
Synthetic Challenges : The target’s complex substitution pattern (ethyl + diphenyl) poses synthetic hurdles compared to simpler analogs like 5b, which are accessible via MW-assisted methods .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Furo[3,2-c]oxepin-4(2H)-one derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves multi-step reactions with intermediates stabilized by diphenyl groups. For example, cyclization of dihydrofuran precursors under acidic conditions can yield the oxepinone core . Key steps include:
- Reagent Selection : Use of fluorinated or hydroxylated aryl reagents (e.g., Reference Example 106 in EP 4374877) to introduce substituents .
- Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate stereoisomers .
- Optimization : Adjusting solvent polarity (e.g., DCM vs. THF) and temperature to control reaction rates and byproduct formation .
Q. How can the stereochemistry and regioselectivity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to identify coupling constants and confirm ring junction stereochemistry .
- X-ray Crystallography : Resolve ambiguities in fused-ring systems (e.g., as demonstrated for dithiepino-furan derivatives in Molbank 2024) .
- HPLC-MS : Verify purity and detect regioisomeric impurities .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Follow OSHA HCS guidelines for:
- Ventilation : Use fume hoods during synthesis due to potential volatile intermediates.
- PPE : Gloves and goggles to avoid skin/eye contact with reactive intermediates (e.g., chlorinated reagents in Reference Example 149) .
- Waste Disposal : Segregate fluorinated byproducts, which may require specialized treatment .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of the oxepinone core?
- Methodological Answer :
- DFT Calculations : Model transition states for ring-opening reactions or nucleophilic attacks at the oxepinone carbonyl group. Compare with experimental data from similar systems (e.g., naphthopyran derivatives) .
- Molecular Dynamics : Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents .
Q. What strategies resolve contradictions in reported biological activity data for this compound class?
- Methodological Answer :
- Meta-Analysis : Cross-reference pharmacological studies (e.g., thiadiazinone or triazolopyridazinone analogs) to identify confounding variables like impurity profiles .
- Dose-Response Studies : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate structure-activity relationships .
Q. How can catalytic asymmetric synthesis be applied to generate enantiopure derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
